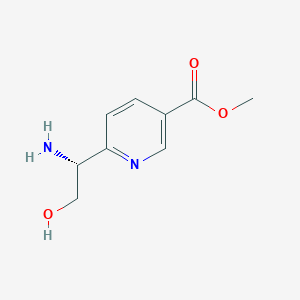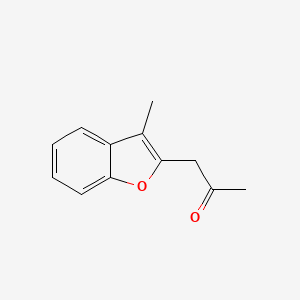
(R)-4-(1-Aminoethyl)-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminoethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. Its structure consists of a phenol ring substituted with a fluorine atom and an aminoethyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorophenol typically involves the use of a biocatalyst such as omega-transaminase. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system to 25-35°C. Post-treatment and purification involve simple acid-alkali extraction, concentration, and poor solvent addition crystallization .
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-3-fluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts ensures high chiral purity and yield, making the process efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
Applications De Recherche Scientifique
®-4-(1-Aminoethyl)-3-fluorophenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits GSK-3β, an enzyme involved in regulating various cellular processes, including glycogen synthesis, cell survival, and neuroprotection. This inhibition leads to potential therapeutic benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with different substitution patterns on the phenol ring.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit GSK-3β sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
OBKMDRKVZXRMBQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)O)F)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)




![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)



